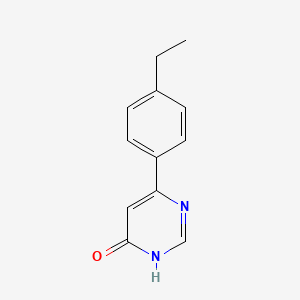

6-(4-Ethylphenyl)pyrimidin-4-ol

CAS No.: 1692598-32-5

Cat. No.: VC3216142

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692598-32-5 |

|---|---|

| Molecular Formula | C12H12N2O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 4-(4-ethylphenyl)-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15) |

| Standard InChI Key | LPCBRKPRYLRCBT-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=CC(=O)NC=N2 |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=CC(=O)NC=N2 |

Introduction

Chemical Properties and Structure

6-(4-Ethylphenyl)pyrimidin-4-ol (CAS: 1692598-32-5) is characterized by its molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . The compound consists of a pyrimidine ring with a hydroxyl group at the 4-position and a 4-ethylphenyl substituent at the 6-position. This structural arrangement gives the compound its distinctive chemical properties and potential biological activities.

The structure of 6-(4-Ethylphenyl)pyrimidin-4-ol can be understood as having two main components: a pyrimidine ring with a hydroxyl group, which forms the core structure, and a 4-ethylphenyl group attached at the 6-position of the pyrimidine ring. The presence of the pyrimidine ring is particularly significant as it is a common structural motif in many biologically active compounds, including several pharmaceuticals and natural products.

Physical Properties

Although comprehensive experimental data on the physical properties of 6-(4-Ethylphenyl)pyrimidin-4-ol is limited in the available literature, some properties can be inferred from structurally similar compounds. By examining the related compound 6-(4-Methoxyphenyl)pyrimidin-4-ol, we can make educated predictions about the physical characteristics of our target compound.

Based on structural analysis and comparison with similar pyrimidine derivatives, 6-(4-Ethylphenyl)pyrimidin-4-ol is likely to be a crystalline solid at room temperature. The compound contains both hydrophobic (ethylphenyl) and hydrophilic (hydroxyl) groups, which would influence its solubility profile. It is expected to have limited solubility in water but better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.

The table below presents the predicted physical properties of 6-(4-Ethylphenyl)pyrimidin-4-ol based on its structural features and comparisons with similar compounds:

Structural Characteristics

The structure of 6-(4-Ethylphenyl)pyrimidin-4-ol features a 6-membered heterocyclic pyrimidine ring with two nitrogen atoms at positions 1 and 3. The hydroxyl group at position 4 can exist in tautomeric forms, potentially shifting between the keto and enol forms under different conditions. This tautomerism is an important characteristic that may influence the compound's reactivity and biological activity.

The 4-ethylphenyl group at position 6 contributes to the hydrophobic character of the molecule and likely influences its interaction with biological targets. The ethyl substituent on the phenyl ring differentiates this compound from similar derivatives such as 6-(4-Methoxyphenyl)pyrimidin-4-ol, which instead contains a methoxy group. This structural difference would be expected to affect properties such as lipophilicity, membrane permeability, and potentially, biological activity.

Biological Activities and Applications

Based on the broader class of compounds to which 6-(4-Ethylphenyl)pyrimidin-4-ol belongs, this compound may possess significant biological activities with potential therapeutic applications. Pyrimidine derivatives are known for their diverse pharmacological properties, which suggests possible applications for 6-(4-Ethylphenyl)pyrimidin-4-ol in drug discovery and development .

Research Applications

Beyond potential therapeutic applications, 6-(4-Ethylphenyl)pyrimidin-4-ol may serve as a valuable research tool in medicinal chemistry and chemical biology. Similar to related compounds like 6-(4-Methoxyphenyl)pyrimidin-4-ol, this compound could be used as:

-

A building block for the synthesis of more complex molecules with enhanced biological activities.

-

A probe for studying biological systems, particularly those involving enzymes or receptors that interact with pyrimidine-based compounds.

-

A structural template for the development of novel therapeutics through structure-activity relationship studies.

-

A reference compound for comparative studies of pyrimidine derivatives with various substitution patterns.

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 6-(4-Ethylphenyl)pyrimidin-4-ol requires comparison with structurally similar compounds that have been more extensively studied. By analyzing these relationships, we can gain insights into how specific structural features contribute to biological activity.

A particularly informative comparison can be made with 6-(4-Methoxyphenyl)pyrimidin-4-ol, which differs only in the substituent on the para position of the phenyl ring (ethyl vs. methoxy). Both compounds share the same core structure of a pyrimidine ring with a hydroxyl group at position 4 and a para-substituted phenyl ring at position 6.

The key structural differences and their potential impact on biological activity include:

-

Lipophilicity: The ethyl group in 6-(4-Ethylphenyl)pyrimidin-4-ol is more lipophilic than the methoxy group in 6-(4-Methoxyphenyl)pyrimidin-4-ol. This increased lipophilicity could enhance membrane permeability and potentially affect distribution in biological systems.

-

Hydrogen bonding: The methoxy group in 6-(4-Methoxyphenyl)pyrimidin-4-ol can act as a hydrogen bond acceptor, while the ethyl group in 6-(4-Ethylphenyl)pyrimidin-4-ol cannot. This difference could significantly impact binding interactions with potential biological targets.

-

Electronic effects: The methoxy group is electron-donating through resonance, while the ethyl group is primarily electron-donating through induction. These electronic differences could influence reactivity and interaction with biological macromolecules.

The table below compares the structural features of 6-(4-Ethylphenyl)pyrimidin-4-ol with those of 6-(4-Methoxyphenyl)pyrimidin-4-ol:

| Feature | 6-(4-Ethylphenyl)pyrimidin-4-ol | 6-(4-Methoxyphenyl)pyrimidin-4-ol | Potential Impact on Activity |

|---|---|---|---|

| Molecular Formula | C12H12N2O | C11H10N2O2 | Different oxygen content may affect polarity |

| Molecular Weight | 200.24 g/mol | 202.21 g/mol | Similar molecular weights suggest similar diffusion properties |

| Para Substituent | Ethyl (-CH2CH3) | Methoxy (-OCH3) | Different electronic and steric effects may influence receptor binding |

| Hydrogen Bond Acceptors | 3 | 4 | Additional H-bond acceptor in methoxy derivative may affect binding affinity |

| Lipophilicity | Higher | Lower | May affect membrane permeability and bioavailability |

Current Research and Future Perspectives

Future research directions for 6-(4-Ethylphenyl)pyrimidin-4-ol might include:

-

Comprehensive biological screening: Systematic evaluation of the compound's activity against various biological targets, including enzymes, receptors, and cellular processes implicated in different diseases.

-

Optimization of synthesis: Development of more efficient and scalable methods for synthesizing 6-(4-Ethylphenyl)pyrimidin-4-ol with high purity.

-

Structure-activity relationship studies: Synthesis and evaluation of structural analogs to determine how modifications to the core structure affect biological activity.

-

Mechanism of action studies: Investigation of the molecular mechanisms underlying any observed biological activities.

-

Formulation development: For compounds showing promising biological activities, research into appropriate formulations for potential therapeutic applications.

The integration of computational approaches, such as molecular modeling and virtual screening, could significantly accelerate research on 6-(4-Ethylphenyl)pyrimidin-4-ol by predicting its interactions with biological targets and guiding experimental design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume